5-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Description
5-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a substituted imidazole core. The structure includes:
- A 2-thioxo-2,3-dihydro-1H-imidazole ring, where sulfur replaces the oxygen atom at the 2-position, contributing to unique electronic and solubility properties.
- A carboxylic acid group at the 4-position, enabling ionization and hydrogen bonding.
This compound is structurally related to intermediates in pharmaceutical synthesis (e.g., atorvastatin derivatives) and impurities in pharmacopeial standards, suggesting relevance in drug development and analytical chemistry .
Structure
3D Structure
Properties
Molecular Formula |
C10H7FN2O2S |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-5(2-4-6)7-8(9(14)15)13-10(16)12-7/h1-4H,(H,14,15)(H2,12,13,16) |
InChI Key |
BOISEJQKPWACEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=S)N2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Formation
The carboxylic acid group is introduced via oxidation of a hydroxymethyl precursor using KMnO₄ in acidic media (H₂SO₄, 60°C, 4 hours).
Reaction Efficiency:
Selective Reduction
Reduction of nitro intermediates (e.g., 5-(4-fluorophenyl)-2-nitro-1H-imidazole-4-carboxylic acid) with H₂/Pd-C in ethanol affords the amine, which is subsequently thiolated.
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method employs microreactors to enhance heat/mass transfer:
Green Chemistry Approaches
Water-mediated reactions reduce solvent waste. For example, a 2023 study achieved 85% yield using H₂O as the sole solvent at 100°C.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water (7:3 v/v), yielding colorless crystals.
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA) resolves thioxo isomers.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.52 (m, 2H, Ar-H), 7.68–7.75 (m, 2H, Ar-H), 4.21 (s, 2H, CH₂), 13.1 (br s, 1H, COOH).
-
IR (KBr): ν 1685 cm⁻¹ (C=O), 1205 cm⁻¹ (C=S), 2550 cm⁻¹ (S-H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scale Feasibility |
|---|---|---|---|
| Multicomponent Condensation | 72 | 95 | Lab-scale |
| Suzuki Coupling | 80 | 98 | Pilot-scale |
| Continuous Flow | 98 | 99 | Industrial |
Challenges and Solutions
Thioxo Group Instability
Issue: Hydrolysis under acidic/basic conditions.
Solution: Anhydrous reaction media and inert atmosphere (N₂).
Isomer Formation
Issue: 4- vs. 5-carboxylic acid regioisomers.
Solution: Kinetic control via low-temperature crystallization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorophenyl Group
The 4-fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions. While direct data for this compound is limited, analogous halogenated aryl-imidazole systems exhibit reactivity patterns:
Key Findings :
-
Fluorine’s high electronegativity reduces NAS reactivity compared to bromine or chlorine analogs, necessitating stronger bases or elevated temperatures.
-
Copper catalysts enhance amination efficiency by stabilizing transition states .
Sulfur-Mediated Reactions at the Thioxo Group
The thioxo (-S-) group undergoes sulfur-specific transformations, as demonstrated in structurally related imidazolethiones:
Mechanistic Insight :
-
Sulfur insertion occurs via carbene tautomer trapping, forming stable thione derivatives under mild conditions .
-
Carbon disulfide facilitates cyclization, enabling access to polycyclic architectures .
Carboxylic Acid Functionalization
The carboxylic acid group enables derivatization through classic reactions:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | SOCl₂, EtOH, reflux | Ethyl ester derivative | 85% | |
| Amide coupling | EDC·HCl, HOBt, DIPEA, RT | Imidazole-4-carboxamide | 78% |
Applications :
-
Esterification improves membrane permeability for biological assays.
-
Amide derivatives exhibit enhanced binding affinity to enzymatic targets like cyclooxygenase (COX) .
Heterocycle Formation via Cyclization
The compound serves as a precursor for complex heterocycles:
Synthetic Utility :
-
Cyclization with hydrazine yields triazoloquinazolinones, a scaffold with validated kinase inhibition .
-
Iodine-mediated ring expansion broadens access to sulfur-enriched pharmacophores .
Stability Under Environmental Conditions
Environmental factors critically influence reactivity:
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of imidazole derivatives, including 5-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, as promising antiviral agents. For instance:
- Mechanism of Action : Compounds within this class have demonstrated the ability to inhibit viral replication by targeting specific viral proteins. The compound has been shown to exhibit activity against various viral strains, including those responsible for diseases such as HIV and dengue fever.
- Efficacy : In vitro studies indicate that certain imidazole derivatives can inhibit the activity of viral enzymes effectively, suggesting that this compound may also possess similar properties .
Anticancer Properties
The anticancer potential of imidazole derivatives has been extensively researched, with several findings supporting their use as therapeutic agents:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of cancer cells through apoptosis induction. The compound's structural features allow it to interfere with critical signaling pathways involved in cell growth and survival.
- Targeting Kinases : The compound has been evaluated for its ability to inhibit polo-like kinase 1 (Plk1), an important target in cancer therapy. Inhibitors of Plk1 are known to induce mitotic arrest and subsequent cancer cell death .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhanced binding affinity to target proteins |
| Thioxo Group Presence | Increased bioactivity against cancer cells |
| Imidazole Ring Variations | Altered pharmacokinetic properties |
These modifications can lead to improved therapeutic profiles and reduced side effects.
Other Therapeutic Applications
Beyond antiviral and anticancer activities, this compound may have applications in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Neuroprotective Properties : Emerging research indicates that certain imidazole compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocycle Modifications
A. Thioxo vs. Oxo Substitution
- 3-Methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 2060028-55-7, ): Replacing the thioxo (S) group with an oxo (O) alters polarity and hydrogen-bonding capacity.
B. Imidazole vs. Pyrimidine/Other Heterocycles
Substituent Variations
A. Fluorophenyl vs. Chroman or Cyclopropyl Groups
- 2-{2-[3-((R)-6,8-Difluoro-chroman-3-yl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl]-ethyl}-isoindo... (): The chroman substituent introduces a fused bicyclic system, increasing steric bulk and possibly improving metabolic stability compared to the simpler 4-fluorophenyl group. However, the fluorophenyl group’s planar structure may enhance target binding via π-π interactions .
- 5-(1-(4-Fluorophenyl)cyclopropyl)-2H-tetrazole (): The tetrazole ring (vs. imidazole) offers different acidity (pKa ~4.5–5.5) and metabolic resistance, while the cyclopropyl group adds conformational constraint .
B. Carboxylic Acid vs. Ester/Amide Derivatives
- 5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide (): The amide linkage and pyrrole core in this atorvastatin-related compound contrast with the imidazole-thioxo-carboxylic acid structure, highlighting trade-offs between bioavailability and enzymatic stability .
Pharmacological and Physicochemical Properties
| Property | 5-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid | Oxo Analog (CAS 2060028-55-7) | Pyrimidinedione (CAS 29639-67-6) |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (higher lipophilicity) | ~1.3 | ~2.8 |
| Aqueous Solubility | Moderate (thioxo reduces solubility) | High (oxo enhances polarity) | Low (bulky substituents) |
| Hydrogen-Bond Acceptors | 4 | 4 | 5 |
| Metabolic Stability | Moderate (sulfur susceptible to oxidation) | High | Low (ester groups prone to hydrolysis) |
Note: Predicted values based on structural analogs and computational models.
Biological Activity
5-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, identified by its CAS number 1311254-68-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, and highlights relevant research findings and case studies.
Chemical Structure
The compound features a thioxo imidazole ring system with a fluorophenyl substituent, which may enhance its biological activity through electronic effects and steric interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups such as fluorine has been linked to increased cytotoxicity.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Inhibition of cell cycle |
| This compound | A549 | TBD | TBD |
Note: TBD indicates data yet to be determined.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest that it may inhibit the growth of various pathogens, although specific data on its effectiveness compared to standard antibiotics is still under investigation.
Case Study: Antimicrobial Screening
A study conducted on imidazole derivatives found that several compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring could enhance antibacterial potency.
The biological activity of this compound may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of apoptosis : The compound potentially triggers apoptotic pathways in cancer cells.
Research Findings
Recent investigations into the compound's biological activity have yielded various findings:
- Cytotoxicity Assays : Initial tests have indicated that the compound exhibits moderate cytotoxic effects on certain cancer cell lines.
- In vitro Studies : Further studies are needed to elucidate the precise mechanisms and pathways involved in its activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclization reactions under acidic conditions. A reflux method using acetic acid as a solvent (3–5 hours) with sodium acetate as a base is commonly employed for analogous imidazole derivatives . For derivatives with electron-withdrawing substituents like 4-fluorophenyl, the addition of p-toluenesulfonic acid as a catalyst enhances reaction efficiency by stabilizing intermediate cations . Yield optimization involves monitoring reaction progress via TLC and recrystallizing the product from DMF/acetic acid mixtures to ensure purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹). ¹H/¹³C NMR confirms aromatic proton environments and substituent integration .
- Elemental Analysis : Combustion analysis validates empirical formula consistency (e.g., C, H, N, S content) .
- Chromatography : HPLC with SUPELCOWAX® 10 or Purospher STAR columns resolves impurities, using mobile phases like acetonitrile/water gradients .
Q. How does the 4-fluorophenyl group influence the compound’s electronic properties and stability?
- Methodology : The electron-withdrawing fluorine atom stabilizes cationic intermediates via resonance and inductive effects, as demonstrated in hydantoin derivatives. Comparative studies with 4-chlorophenyl analogs show reduced stabilization, requiring harsher conditions (e.g., prolonged reflux) . Computational tools like Gaussian can model charge distribution and frontier molecular orbitals to quantify electronic effects .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic ambiguities in this compound’s structure?
- Methodology : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for phase solving) is standard. Challenges like twinning or weak diffraction are mitigated by high-resolution data collection (λ = 0.710–1.541 Å) and iterative refinement cycles. ORTEP-3 generates publication-quality thermal ellipsoid plots . For macromolecular complexes, SHELXPRO interfaces with CCP4 suites for scaling and merging datasets .
Q. How can computational docking predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Molecular docking software (AutoDock Vina, Glide) uses the compound’s 3D structure (optimized via DFT) to simulate binding poses. For example, docking into a cholesterol biosynthesis enzyme’s active site (PDB: 1LW2) reveals hydrogen bonding between the thioxo group and catalytic residues. MD simulations (AMBER/NAMD) assess binding stability over 100-ns trajectories .
Q. What mechanistic role does the thioxo group play in nucleophilic substitution or redox reactions?
- Methodology : The thioxo group acts as a soft nucleophile, participating in Michael additions or metal coordination. Kinetic studies (UV-Vis monitoring at 300–400 nm) track reactivity with electrophiles like alkyl halides. Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆) identifies redox potentials, showing quasi-reversible thiol/thione transitions at ~−0.5 V vs. Ag/AgCl .
Q. How can HPLC-MS methods be tailored for quantifying this compound in biological matrices?
- Methodology : Reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) coupled with ESI-MS detects [M-H]⁻ ions (m/z ~307). Validation includes spike-recovery assays in plasma (90–110% recovery) and LOD/LOQ determination (0.1–1 µg/mL). Internal standards (e.g., deuterated analogs) improve precision .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
